molecular formula C8H7ClN2O4 B1470270 Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate CAS No. 1465253-16-0

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate

Cat. No.: B1470270
CAS No.: 1465253-16-0
M. Wt: 230.6 g/mol
InChI Key: UYMZCNRHBIFZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CAS CID: 82390793) is a heterocyclic compound with the molecular formula C₈H₇ClN₂O₄. Its structure features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, a nitro group at position 3, and a methyl ester at position 4 (SMILES: CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])C(=O)OC) . The nitro and chlorine groups impart significant electron-withdrawing effects, influencing reactivity in substitution reactions. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its ester group can be hydrolyzed to carboxylic acids or reduced to amines for further derivatization .

Properties

IUPAC Name

methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-4-3-5(8(12)15-2)6(11(13)14)7(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMZCNRHBIFZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465253-16-0
Record name methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CAS: 1465253-16-0) is a compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₂O₄ and a molecular weight of approximately 230.61 g/mol. Its structure consists of a pyridine ring substituted with a chlorine atom, a nitro group, and a carboxylate ester, which contributes to its reactivity in various chemical reactions, particularly nucleophilic substitutions.

Target Interactions
The compound's biological activity is largely attributed to its interactions with enzymes and receptors due to its structural characteristics. Similar nitropyridine derivatives have shown the ability to interact with various biological targets, potentially leading to inhibition or activation of metabolic pathways.

Biochemical Pathways
this compound is involved in several biochemical pathways. For instance, it participates in reactions that lead to the formation of biologically active nitrogen-containing compounds, which can influence cellular processes such as signaling and gene expression .

Pharmacological Effects

Cellular Effects
Research indicates that this compound can affect cellular functions by influencing cell signaling pathways and gene expression. It has been noted to cause skin irritation and serious eye irritation in laboratory settings, highlighting its potential cytotoxic effects at certain concentrations.

Dosage Effects in Animal Models
Studies on animal models reveal that the effects of this compound vary significantly with dosage. High doses may lead to toxic effects, while lower doses could exhibit therapeutic benefits. This variability underscores the importance of dosage optimization in potential therapeutic applications.

Case Studies

  • Synthesis of Pyridine Derivatives
    A study demonstrated that this compound can be utilized as a precursor in synthesizing various pyridine derivatives with high regioselectivity and yields. This highlights its utility in medicinal chemistry for developing new pharmacological agents.
  • Interaction Studies
    Interaction studies have shown that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in drug development aimed at modulating enzyme activity for therapeutic purposes .

Comparative Analysis

PropertyThis compoundOther Nitropyridines
Molecular Weight230.61 g/molVaries (typically <300 g/mol)
Primary Biological ActivityEnzyme interaction, cytotoxicityVaries; often antimicrobial
Typical ApplicationsPrecursor for drug synthesisPharmaceuticals, agrochemicals
Safety ProfileSkin/eye irritantVaries; some are mutagenic

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate has shown potential in the development of pharmaceuticals due to its biological activity:

  • Antimicrobial Activity : Derivatives have demonstrated efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.
    • Case Study : A study reported Minimum Inhibitory Concentration (MIC) values for derivatives:
    Compound DerivativeMIC (µg/mL)Target Pathogen
    Derivative A32Staphylococcus aureus
    Derivative B64Escherichia coli
    Derivative C16Pseudomonas aeruginosa
  • Anticancer Properties : Research indicates that certain derivatives may inhibit cancer cell proliferation through mechanisms involving reactive intermediates formed from nitro group bioreduction.

Agrochemicals

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its derivatives can enhance the efficacy and selectivity of these compounds.

Material Science

This compound is utilized in developing novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can lead to materials suitable for sensors or electronic devices.

Comparison with Similar Compounds

Comparison with Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

Structural and Functional Differences

  • Substituent Positions : While both compounds are pyridine derivatives, the substituents differ in placement. The target compound has nitro at position 3 and chlorine at position 2, whereas Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate features nitro at position 5, chlorine at position 4, and methoxy at position 6 .
  • Ester Group : The target compound has a methyl ester (COOCH₃), while the analog uses an ethyl ester (COOCH₂CH₃), affecting lipophilicity. The ethyl analog likely has a higher log P (more hydrophobic) due to the longer alkyl chain .
  • Reactivity : Nitro at position 3 (target) vs. position 5 (analog) alters the electronic landscape of the pyridine ring. The target’s nitro group at position 3 may direct electrophilic substitutions to specific sites, whereas the analog’s nitro at position 5 could influence alternative reaction pathways .

Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structural Differences

  • Heterocycle: The pyrimidine ring (two nitrogen atoms) in 2-chloro-6-methylpyrimidine-4-carboxylic acid contrasts with the pyridine ring (one nitrogen) in the target compound.
  • Functional Group : The pyrimidine compound is a carboxylic acid (COOH), whereas the target is an ester (COOCH₃). The carboxylic acid group enhances water solubility and acidity (pKa ~2–3), making it more suitable for ionic interactions in drug design .

Physicochemical Properties

  • Solubility : The carboxylic acid in the pyrimidine derivative improves aqueous solubility compared to the esterified target compound. However, the pyrimidine’s lower log P may limit membrane permeability .
  • Hydrogen Bonding: The pyrimidine compound’s COOH group forms strong hydrogen bonds, influencing crystal packing and stability.

Data Table: Key Comparisons

Property Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molecular Formula C₈H₇ClN₂O₄ C₉H₉ClN₂O₅ C₆H₅ClN₂O₂
Key Substituents Cl (2), NO₂ (3), CH₃ (6), COOCH₃ (4) Cl (4), NO₂ (5), OCH₃ (6), COOCH₂CH₃ (3) Cl (2), CH₃ (6), COOH (4)
Heterocycle Pyridine Pyridine Pyrimidine
Functional Group Ester Ester Carboxylic Acid
Predicted log P ~1.8 (estimated) ~2.3 (estimated) ~0.5 (estimated)
Primary Applications Pharmaceutical intermediate Agrochemical intermediate Drug synthesis (ionic interactions)

Crystallographic and Analytical Insights

Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving the structures of such heterocycles, particularly in understanding hydrogen-bonding networks and crystal packing . For example, the pyrimidine derivative’s carboxylic acid group likely forms dimeric hydrogen bonds, contrasting with the ester-based interactions in the target compound .

Preparation Methods

General Synthetic Strategies

The preparation of methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate generally follows a multi-step process, which can be summarized as follows:

  • Construction of the substituted pyridine core
  • Introduction of the nitro group
  • Chlorination at the 2-position
  • Esterification to form the methyl carboxylate

Each of these steps can be achieved using various reagents and conditions, with optimization depending on the desired scale and purity requirements.

Detailed Preparation Methods

Stepwise Synthesis Overview

Step Transformation Typical Reagents/Conditions Notes
1 Pyridine ring construction Condensation of β-ketoesters with ammonia or amines Forms the basic pyridine skeleton
2 Methylation Alkylation with methyl iodide or methyl sulfate Introduces the 6-methyl group
3 Nitration Mixed acids (HNO₃/H₂SO₄) or milder nitrating agents Selective for the 3-position
4 Chlorination Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) Introduces the 2-chloro group
5 Esterification Methanol, acid catalysis Forms methyl ester at the 4-position

Example Synthetic Route

Construction of the Pyridine Core

A common starting material is diethyl 3-oxopentanedioate, which undergoes condensation with triethyl orthoformate and acetic anhydride, followed by cyclization with concentrated ammonia to yield 2,4-dihydroxy-5-carbethoxypyridine.

Nitration

The hydroxylated pyridine intermediate is nitrated using a mixture of nitric acid and sulfuric acid, following established procedures for selective nitration of pyridine derivatives. The reaction is typically conducted at low temperatures to minimize over-nitration and side reactions.

Chlorination

The nitropyridine is then chlorinated at the 2-position using phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride and a polar aprotic solvent like acetonitrile. This step replaces the hydroxyl group with chlorine, yielding the 2-chloro derivative.

Esterification

The carboxylic acid or its derivative is esterified using methanol under acidic conditions (e.g., sulfuric acid as catalyst) to give the methyl ester at the 4-position.

Alternative and Optimized Methods

Recent patents and literature describe improved processes that emphasize:

  • Use of cost-effective and stable reagents
  • Fewer synthetic steps for industrial scalability
  • Enhanced purity and minimized impurities

For example, the patent WO2010089773A2 outlines a process starting from picolinic acid hydrochloride, which is converted to the corresponding acid chloride using thionyl chloride, followed by ammonolysis and subsequent functional group transformations to introduce the desired substituents. The process is optimized for industrial application, focusing on yield, cost, and environmental considerations.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Typical Yield (%)
Pyridine ring construction Diethyl 3-oxopentanedioate, triethyl orthoformate, acetic anhydride, ammonia 0–25 4–8 70–80
Nitration HNO₃/H₂SO₄ 0–5 1–2 65–75
Chlorination POCl₃, benzyltriethylammonium chloride, acetonitrile 60–80 2–4 75–85
Esterification Methanol, H₂SO₄ 25–60 2–3 80–90

Note: Yields and conditions may vary depending on scale, purity requirements, and specific reagents used.

Research Findings and Industrial Considerations

  • The selection of nitrating and chlorinating agents is critical for selectivity and yield. Phosphorus oxychloride is preferred for chlorination due to its efficacy and compatibility with pyridine systems.
  • Purification is typically achieved by recrystallization or chromatography, with attention to removal of regioisomeric and over-substituted by-products.
  • Industrial processes favor routes with fewer steps, lower reagent costs, and minimal hazardous waste generation.

Q & A

(Basic) What are the key considerations for optimizing the synthesis of Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate to achieve high yield and purity?

Methodological Answer:
Optimization requires stepwise functionalization, starting with nitration followed by esterification. Use mixed acid systems (HNO₃/H₂SO₄) for controlled nitration at 0–10°C to avoid over-nitration, monitored via TLC. For esterification, employ thionyl chloride (SOCl₂) in dry DMF to activate the carboxyl group, followed by methanol quenching. Purify via recrystallization (ethanol/water, 3:1 v/v) and validate purity using reverse-phase HPLC (C18 column, 40–70% acetonitrile gradient) .

(Basic) Which spectroscopic techniques provide reliable structural characterization, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • FTIR : Nitro group asymmetric stretch at 1520–1540 cm⁻¹ and ester C=O stretch at 1720–1740 cm⁻¹.
  • ¹H NMR : Methyl singlet (δ 2.5–2.7 ppm) and pyridine protons as doublets (δ 8.3–8.9 ppm).
  • Raman : Validate nitro-group symmetry via B3LYP/cc-pVTZ computational predictions of vibrational modes (1350–1450 cm⁻¹ region) .

(Advanced) How can researchers resolve contradictory crystallographic data in X-ray analysis?

Methodological Answer:
Use SHELXL for twin refinement (HKLF5 format, BASF parameter optimization) and Mercury’s packing similarity tool to compare with Cambridge Structural Database (CSD) entries. For ambiguous electron density, apply composite omit maps (Phenix) and cross-validate bond lengths (e.g., C-Cl = 1.72±0.02 Å) against DFT calculations. ORTEP-III aids in visualizing disorder models via probability ellipsoids .

(Advanced) What computational strategies predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:
Perform Fukui function analysis (B3LYP/6-311++G**) to identify electrophilic centers (C-2 and C-4). Model solvent effects (SMD, ε=38 for DMF) and calculate activation energies (ΔG‡) for competing pathways. Natural Bond Orbital (NBO) analysis reveals meta-directing effects of the nitro group, guiding regioselectivity predictions .

(Basic) What chromatographic methods separate this compound from common byproducts?

Methodological Answer:
Reverse-phase HPLC with a C18 column (150 × 4.6 mm, 3.5 μm) and 0.1% formic acid/acetonitrile gradient (40% → 70% over 15 min). Monitor at 270 nm (nitroaromatic π→π* transition). For TLC, use silica GF254 plates with ethyl acetate/hexane (1:3; Rf ≈ 0.4–0.5) .

(Advanced) How to design experiments investigating hydrogen bonding patterns in crystalline polymorphs?

Methodological Answer:
Conduct crystallization trials in 12 solvent systems (e.g., DMSO/water, THF/heptane) at controlled cooling rates (0.1–2°C/min). For each polymorph, collect full-sphere X-ray data (100K, CuKα) and analyze hydrogen bonds using Mercury’s graph set tool (donor-acceptor distances <3.0 Å, angles >150°). Correlate with DFT dimer energies .

(Advanced) What experimental approaches validate computational predictions of thermal stability?

Methodological Answer:
Combine DSC (10°C/min under N₂) with variable-temperature Raman (25–300°C). Track nitro-group vibration loss (1520 cm⁻¹) and CO₂ band emergence (~2340 cm⁻¹). Compare experimental activation energies (Kissinger method) with CBS-QB3-calculated decomposition pathways, focusing on methyl migration barriers .

(Basic) How to optimize reaction conditions for ester group modifications?

Methodological Answer:
Study pH-dependent hydrolysis kinetics via UV-Vis (270 nm). For transesterification, screen ionic liquids (e.g., [BMIM][BF₄]) at 60–100°C with GC-MS monitoring. Optimal conditions: pH 9.5–10.5 with 20 mol% tetrabutylammonium bromide catalyst .

(Advanced) How to address discrepancies between predicted and observed ¹³C NMR chemical shifts?

Methodological Answer:
Use GIAO-DFT (MPW1PW91/6-311+G(2d,p)) with PCM solvent modeling (DMSO). For problematic carbons (C-3/C-4), acquire DEPT-135 and HSQC spectra. Apply machine learning (ChemShift-RNN) trained on nitroaromatic datasets to refine predictions, focusing on nitro-group paramagnetic effects .

(Advanced) How to design mechanistic probes for photodegradation studies?

Methodological Answer:
Employ time-resolved EPR with TEMPO spin trapping during UV irradiation (λ=365 nm). Use ¹⁵N-labeled nitro groups to track NOx release via MS. Compare transient absorption spectra (fs-TA) with TD-DFT-predicted excited-state decay pathways .

Key Methodological Tools:

  • Crystallography : SHELXL , Mercury , ORTEP-III .
  • Spectroscopy : B3LYP/cc-pVTZ , GIAO-DFT .
  • Synthesis : Controlled nitration/esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.